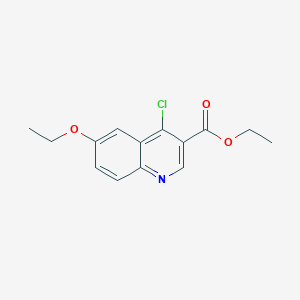![molecular formula C9H5NS B171574 Benzo[b]thiophene-6-carbonitrile CAS No. 154650-81-4](/img/structure/B171574.png)
Benzo[b]thiophene-6-carbonitrile
Descripción general
Descripción
Benzo[b]thiophene-6-carbonitrile is a chemical compound with the CAS Number: 154650-81-4 . It has a molecular weight of 159.21 . The IUPAC name for this compound is 1-benzothiophene-6-carbonitrile .
Synthesis Analysis
Thiophene-based analogs have been a subject of interest for many scientists due to their potential as biologically active compounds . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
Molecular Structure Analysis
The molecular structure of Benzo[b]thiophene-6-carbonitrile can be represented by the formula C9H5NS .
Chemical Reactions Analysis
Thiophene derivatives are synthesized through various methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Physical And Chemical Properties Analysis
Benzo[b]thiophene-6-carbonitrile is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .
Aplicaciones Científicas De Investigación
Role in Medicinal Chemistry
Thiophene-based analogs, such as Benzo[b]thiophene-6-carbonitrile, have been the focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Benzo[b]thiophene-6-carbonitrile derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This application is crucial in industries where metal components are exposed to harsh environments, helping to extend their lifespan and maintain their structural integrity .
Organic Semiconductors
Thiophene-mediated molecules, including Benzo[b]thiophene-6-carbonitrile, have a prominent role in the advancement of organic semiconductors . Organic semiconductors are used in a variety of electronic devices, including solar cells, light-emitting diodes, and transistors .
Organic Field-Effect Transistors (OFETs)
Benzo[b]thiophene-6-carbonitrile is also used in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel .
Organic Light-Emitting Diodes (OLEDs)
Benzo[b]thiophene-6-carbonitrile plays a significant role in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones .
Antimicrobial Applications
Benzo[b]thiophene-6-carbonitrile derivatives containing a β-lactam nucleus have shown promising antimicrobial properties . The development of these compounds is crucial in the face of growing bacterial resistance to existing antibiotics .
Synthesis of Novel Compounds
The synthesis of Benzo[b]thiophene-6-carbonitrile can lead to the creation of novel compounds with potential biomedical applications . For instance, the cycloaddition of azomethines to in situ-generated ketenes has been used to afford new compounds .
Mecanismo De Acción
Mode of Action
It is known that thiophene derivatives play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of properties and applications, including in the advancement of organic semiconductors
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . It is also known to inhibit CYP1A2 and CYP2C19
Result of Action
As a thiophene derivative, it is known to have potential biological activity
Action Environment
The action, efficacy, and stability of Benzo[b]thiophene-6-carbonitrile can be influenced by various environmental factors. For instance, it is known to be air-stable . .
Safety and Hazards
Direcciones Futuras
Thiophene-based analogs, including Benzo[b]thiophene-6-carbonitrile, continue to be a subject of interest for scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on the synthesis of new thiophene derivatives and the exploration of their biological activities.
Propiedades
IUPAC Name |
1-benzothiophene-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNONARPFXAEBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618374 | |
| Record name | 1-Benzothiophene-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154650-81-4 | |
| Record name | 1-Benzothiophene-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methoxyphenyl)Methyl]-BenzeneMethanol](/img/structure/B171498.png)

![(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B171516.png)









